![molecular formula C9H9FO B2964441 3-(4-Fluorophenoxy)propene CAS No. 13990-72-2](/img/structure/B2964441.png)
3-(4-Fluorophenoxy)propene
Overview
Description
3-(4-Fluorophenoxy)propene, also known as FPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FPP is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
Fluorescent Chemosensors
4-Methyl-2,6-diformylphenol (DFP), a compound related to 3-(4-Fluorophenoxy)propene, serves as a critical platform for developing chemosensors capable of detecting various analytes. These chemosensors show high selectivity and sensitivity for metal ions, anions, and neutral molecules, offering significant potential for environmental monitoring and diagnostic applications (Roy, 2021).
Hydrogen Bonding
The ability of organic fluorine, as found in fluorophenoxy compounds, to act as a hydrogen bond acceptor was evaluated. Studies indicate that while contacts between fluorine and hydrogen are relatively weak, they are not considered hydrogen bonds due to their energy levels being similar to van der Waals complexes. This understanding is crucial in the design of molecular structures for various applications (Howard et al., 1996).
Fluorinated Graphene
Fluorinated graphene, which combines a 2D layer structure, a wide bandgap, and high stability due to carbon–fluorine bonds, emerges as an important material for environmental remediation and energy applications. The unique nanostructure and the various types of C–F bonds it exhibits enable its use in a broad spectrum of applications, including energy storage devices, electrochemical sensors, and biological applications (Feng et al., 2016).
Fluoropolymers Synthesis and Properties
The synthesis and characterization of Polytetrafluoroethylene (PTFE) and its derivatives reveal their significant industrial importance due to their chemical inertness, hydrophobicity, excellent thermal stability, and low friction coefficient. These materials find applications in coatings, lubrication, aerospace, and the medical field, demonstrating the versatile utility of fluorinated compounds in advanced material science (Puts et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorophenoxy)propene is the Androgen receptor . The Androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone . It plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
It is known to interact with the androgen receptor . The interaction between the compound and its target may result in changes in the receptor’s activity, potentially influencing the expression of genes regulated by this receptor .
Biochemical Pathways
Given its interaction with the androgen receptor, it may influence pathways regulated by this receptor .
Pharmacokinetics
These properties play a critical role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 3-(4-Fluorophenoxy)propene’s action depend on its interaction with the Androgen receptor and the subsequent changes in gene expression . These effects can vary widely, influencing various biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluorophenoxy)propene. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the Androgen receptor .
properties
IUPAC Name |
1-fluoro-4-prop-2-enoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDNSQUWYPTSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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